molecular formula C21H23NO5 B4395437 8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4395437
M. Wt: 369.4 g/mol
InChI Key: MOUHPRSTCKNNIT-UHFFFAOYSA-N
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Description

8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound with a unique structure that combines a quinoline core with a dioxolane ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, the introduction of the dioxolane ring, and the attachment of the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a larger scale while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and dioxolane-containing molecules. These compounds share structural features with 8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one but may differ in their specific substituents and functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a quinoline core with a dioxolane ring and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

8-(2,5-dimethoxy-4-propan-2-ylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-11(2)12-5-18(25-4)15(7-17(12)24-3)13-8-21(23)22-16-9-20-19(6-14(13)16)26-10-27-20/h5-7,9,11,13H,8,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUHPRSTCKNNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 4
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-[2,5-dimethoxy-4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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